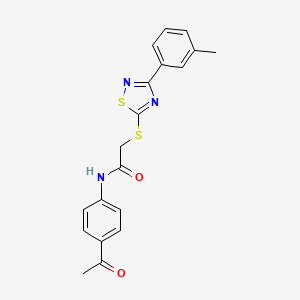

N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with an m-tolyl (3-methylphenyl) group and at position 5 with a thioether-linked acetamide moiety. The thiadiazole ring contributes to its rigidity and electronic properties, making it a candidate for anticancer, anti-inflammatory, and kinase-inhibitory applications .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-12-4-3-5-15(10-12)18-21-19(26-22-18)25-11-17(24)20-16-8-6-14(7-9-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXNPOZGMSGLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (e.g., m-tolyl halide) in the presence of a base to form the thioether linkage.

Acetamide Formation: Finally, the acetylphenyl group is introduced through an acylation reaction using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is electron-deficient due to the electron-withdrawing effects of nitrogen and sulfur atoms, enabling electrophilic substitution and ring-opening reactions.

-

Electrophilic Substitution : Nitration occurs preferentially at the C5 position due to electronic and steric factors .

-

Ring-Opening : Hydrolysis under acidic conditions cleaves the thiadiazole ring, yielding mercaptoacetamide and m-tolylamine derivatives.

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

| Reagents | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative |

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT | Sulfone derivative |

-

Sulfoxide Formation : Mild oxidation with H₂O₂ preserves the thiadiazole ring.

-

Sulfone Formation : Stronger oxidants like mCPBA fully oxidize the sulfur atom, enhancing polarity and biological activity .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, reflux) | H₂O/EtOH | N-(4-acetylphenyl)amine + acetic acid |

| Basic (NaOH, reflux) | H₂O/MeOH | Sodium acetate + 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethylamine |

-

Acidic Hydrolysis : Cleaves the amide bond, yielding a free amine and carboxylic acid .

-

Basic Hydrolysis : Produces carboxylate salts, useful for further functionalization.

Reduction of the Acetyl Group

The acetylphenyl substituent can be reduced to a secondary alcohol:

| Reagents | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Partial reduction (inefficient) |

| LiAlH₄ | THF, reflux | N-(4-(1-hydroxyethyl)phenyl) derivative |

-

LiAlH₄ Efficiency : Complete reduction of the ketone to a chiral alcohol, altering solubility and bioactivity .

Condensation Reactions

The acetyl group participates in Schiff base formation:

| Reagents | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Hydrazone derivative |

| Primary amines | Toluene, Δ | Imine-linked analogs |

Biological Interactions

While primarily a chemical analysis, notable biochemical interactions include:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives, including N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacterial strains and fungi. For instance, a study demonstrated that thiadiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiadiazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed that certain thiadiazole derivatives can effectively reduce the viability of cancer cell lines such as HeLa and MCF-7 .

Anti-inflammatory Effects

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Fungicides and Pesticides

this compound may serve as a basis for developing new agricultural chemicals. Thiadiazole compounds are known for their fungicidal properties, making them suitable candidates for use in crop protection against fungal pathogens. Studies have shown that these compounds can effectively control diseases in crops such as wheat and rice .

Material Science

Polymer Chemistry

The unique properties of thiadiazoles allow them to be incorporated into polymer matrices to enhance material performance. Research has explored the use of thiadiazole-containing polymers in applications such as coatings and adhesives due to their thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood but may involve:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Triazole vs. Thiadiazole Derivatives

Key Insight : Replacing the thiadiazole with a triazole core (as in AS111) enhances anti-inflammatory activity, likely due to improved hydrogen bonding with the pyridyl group. However, thiadiazole derivatives may exhibit stronger kinase inhibition due to sulfur’s electron-withdrawing effects .

Substituent Effects on Activity

Variations in Aromatic and Functional Groups

Key Insight : The m-tolyl group is recurrent in kinase inhibitors (e.g., Compound 8b), suggesting its role in hydrophobic pocket binding. Fluorophenyl substitutions (e.g., in dihydro-thiadiazole derivatives) may enhance metabolic stability .

Physical and Structural Properties

Key Insight: Non-planar dihedral angles (e.g., 86.82° in fluorophenyl derivatives) may reduce stacking interactions, affecting crystallization. Allyl and benzyloxy groups improve lipophilicity but may reduce aqueous solubility .

Research Findings and Implications

- Anti-Inflammatory Activity : Triazole derivatives (e.g., AS111) outperform thiadiazoles in anti-inflammatory models, likely due to enhanced hydrogen bonding with pyridyl substituents .

- Synthetic Accessibility : Thiadiazole cores are synthesized via cyclization of thiosemicarbazides, while triazoles require copper-catalyzed azide-alkyne cyclization, affecting scalability .

Biological Activity

N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the pharmacological profile of these compounds due to their ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies indicate that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity against various pathogens. For instance:

- Study Findings : Compounds containing halogenated phenyl groups showed enhanced antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values as low as 32 μg/mL against E. coli and P. aeruginosa, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line studies:

- Cytotoxic Effects : In vitro assays revealed that this compound exhibits cytotoxicity against several human cancer cell lines including breast (MCF-7), lung (A549), and skin (SK-MEL-2) cancers. For instance, a related derivative showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .

- Mechanism of Action : The mechanism is believed to involve inhibition of key proteins such as tyrosine kinases associated with cancer progression. Molecular docking studies suggest that the thiadiazole moiety facilitates binding to these proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

- Substituent Influence : The nature of substituents on the phenyl ring significantly affects biological activity. For example, compounds with electron-withdrawing groups tend to exhibit higher anticancer activity compared to those with electron-donating groups .

| Compound | Target Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| This compound | SK-MEL-2 | 4.27 | Cytotoxic |

| 5-Arylidineamino-1,3,4-thiadiazoles | MCF-7 | 0.28 | Antitumor |

| Other Thiadiazole Derivatives | A549 | 0.52 | Antitumor |

Case Studies

Several case studies highlight the potential applications of thiadiazole derivatives in pharmacology:

- Antimicrobial Efficacy : A study demonstrated that certain thiadiazole derivatives exhibited up to 66% inhibition against fungal strains compared to standard antifungals like fluconazole .

- Cancer Therapy : Research on a series of thiadiazole compounds showed promising results in inhibiting tumor growth in various cancer models, emphasizing their potential as lead compounds for drug development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-thiadiazole core via cyclization of thioamide precursors with chlorinating agents (e.g., PCl₃) under reflux conditions .

- Step 2: Thioether linkage formation between the thiadiazole and acetamide moiety using nucleophilic substitution. For example, 2-chloroacetamide derivatives react with thiol-containing intermediates in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to promote deprotonation .

- Key Considerations: Reaction temperature (60–100°C), solvent selection (toluene/water mixtures for reflux ), and purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized to enhance regioselectivity during thiadiazole ring formation?

Answer:

Regioselectivity is influenced by:

- Catalytic Systems: Use of Lewis acids (e.g., AlCl₃) to stabilize transition states and direct cyclization .

- Solvent Effects: Polar solvents (e.g., acetonitrile) favor intramolecular cyclization over side reactions .

- Temperature Gradients: Controlled heating (e.g., 80°C for 6 hours) minimizes byproducts like disulfides or over-oxidized species .

- Monitoring: Real-time TLC or HPLC analysis ensures reaction progress and early detection of undesired intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assigns protons and carbons in the acetylphenyl, thiadiazole, and m-tolyl groups. Aromatic protons appear δ 7.0–8.5 ppm, while the acetyl group shows a singlet at δ 2.5–2.7 ppm .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 438.08) and fragmentation patterns .

- FT-IR: Identifies key functional groups (C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) .

Advanced: How do structural modifications at the acetylphenyl group impact biological activity?

Answer:

- Substitution Patterns: Introducing electron-withdrawing groups (e.g., -NO₂) at the acetylphenyl para-position enhances antimicrobial activity by increasing electrophilicity and membrane penetration .

- Bioisosteric Replacement: Replacing the acetyl group with a sulfonamide retains hydrogen-bonding capacity but alters pharmacokinetics (e.g., improved solubility) .

- Methodology:

- SAR Studies: Synthesize analogs and test against target enzymes (e.g., bacterial dihydrofolate reductase) .

- Docking Simulations: Use molecular modeling (e.g., AutoDock) to predict binding affinities .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Purity Issues: HPLC-grade purity (>95%) is critical; impurities like unreacted thiols may skew cytotoxicity results .

- Structural Confirmation: Re-evaluate compound identity via single-crystal X-ray diffraction to rule out polymorphic or isomeric discrepancies .

- Meta-Analysis: Compare data using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Basic: What are the key structural analogs of this compound, and how do their activities compare?

Answer:

| Compound | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| N-(4-acetylphenyl)-...thiadiazol-5-yl)thio)acetamide | Thiadiazole, thioacetamide, m-tolyl | Antimicrobial, anticancer | Benchmark compound |

| Thienopyrimidine Derivative A | Thieno[2,3-d]pyrimidine core | Antiviral (EC₅₀ = 2.1 μM) | Lacks thiadiazole ring |

| Oxadiazole Compound B | 1,3,4-Oxadiazole | Antifungal (MIC = 8 μg/mL) | Reduced metabolic stability |

| Data adapted from comparative studies |

Advanced: What strategies mitigate sulfur oxidation during storage and bioassays?

Answer:

- Storage: Use inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) in amber vials at -20°C .

- Buffered Solutions: Prepare fresh solutions in degassed PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation .

- Analytical Verification: Periodic LC-MS checks for sulfoxide/sulfone degradation products .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

- MTT/PrestoBlue Assays: Measure cell viability in cancer lines (e.g., A549, HepG2) after 48-hour exposure .

- Apoptosis Markers: Flow cytometry with Annexin V/PI staining .

- Enzyme Inhibition: Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .

Advanced: How can computational modeling guide the design of more potent analogs?

Answer:

- Pharmacophore Mapping: Identify essential moieties (e.g., thiadiazole sulfur as a hydrogen-bond acceptor) using Schrödinger Suite .

- MD Simulations: Assess binding stability in target proteins (e.g., >50 ns simulations to evaluate ligand-protein residence time) .

- ADMET Prediction: Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Advanced: What mechanistic insights explain the dual antimicrobial and anticancer activities?

Answer:

- Common Targets: Thymidylate synthase (inhibited by thiadiazole derivatives in both bacterial and cancer cells) .

- Redox Modulation: Thioacetamide moiety disrupts cellular glutathione balance, inducing oxidative stress .

- Methodology:

- Gene Knockdown: siRNA silencing of target genes to confirm mechanism .

- ROS Detection: Flow cytometry with DCFH-DA probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.